molecular formula C20H20N2O4 B2865013 N~5~-(2-oxo-1-propyl-1,2,3,4-tetrahydro-6-quinolinyl)-1,3-benzodioxole-5-carboxamide CAS No. 941910-51-6

N~5~-(2-oxo-1-propyl-1,2,3,4-tetrahydro-6-quinolinyl)-1,3-benzodioxole-5-carboxamide

Cat. No. B2865013
CAS RN: 941910-51-6
M. Wt: 352.39
InChI Key: LAHSJZWCQYOTEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~5~-(2-oxo-1-propyl-1,2,3,4-tetrahydro-6-quinolinyl)-1,3-benzodioxole-5-carboxamide is a useful research compound. Its molecular formula is C20H20N2O4 and its molecular weight is 352.39. The purity is usually 95%.
BenchChem offers high-quality N~5~-(2-oxo-1-propyl-1,2,3,4-tetrahydro-6-quinolinyl)-1,3-benzodioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~5~-(2-oxo-1-propyl-1,2,3,4-tetrahydro-6-quinolinyl)-1,3-benzodioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study by Mahesh et al. (2011) focuses on the synthesis and pharmacological evaluation of quinoxalin-2-carboxamides as serotonin type-3 (5-HT3) receptor antagonists. The study emphasizes the importance of these compounds in managing conditions such as depression and anxiety by blocking 5-HT3 receptors. The detailed synthesis approach and evaluation of their receptor antagonism provide a foundation for understanding the chemical and pharmacological characteristics of related compounds (Mahesh, R., Devadoss, T., Pandey, D., & Yadav, S., 2011).

Antitumor and Antimicrobial Activities

Research on compounds with a similar structure, such as those involving quinoline derivatives, indicates potential antitumor and antimicrobial activities. Kumar et al. (2014) synthesized novel carboxamide derivatives of 2-quinolones, showing promising antibacterial, antifungal, and antitubercular activities. This suggests that N5-(2-oxo-1-propyl-1,2,3,4-tetrahydro-6-quinolinyl)-1,3-benzodioxole-5-carboxamide could have similar biomedical applications, given its structural relation to quinolone compounds (Kumar, A., Fernandes, J., & Kumar, P., 2014).

Chemical Properties and Modification

The research also highlights the importance of chemical modifications to enhance the solubility and bioactivity of compounds like CB30865, a quinazolin-4-one antitumor agent. Bavetsias et al. (2002) explored water-soluble analogues of CB30865 to improve in vivo evaluation. This research underscores the significance of structural modifications, which could be applicable to enhancing the properties of N5-(2-oxo-1-propyl-1,2,3,4-tetrahydro-6-quinolinyl)-1,3-benzodioxole-5-carboxamide for better therapeutic efficacy (Bavetsias, V. et al., 2002).

properties

IUPAC Name

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-2-9-22-16-6-5-15(10-13(16)4-8-19(22)23)21-20(24)14-3-7-17-18(11-14)26-12-25-17/h3,5-7,10-11H,2,4,8-9,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHSJZWCQYOTEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.